1-Aminospiro[4.4]nonane-1-carboxylic acid
Description
Significance of Conformationally Constrained Amino Acid Scaffolds in Modern Chemical Sciences
Conformationally constrained amino acids are molecules in which the rotation around certain chemical bonds is restricted, leading to a more rigid structure compared to their flexible counterparts. This rigidity is of paramount importance in modern chemical sciences for several reasons. Firstly, it allows for the precise positioning of functional groups in three-dimensional space, which is crucial for molecular recognition and interaction with biological targets such as receptors and enzymes. nih.goviris-biotech.de By reducing the conformational flexibility, researchers can design molecules with higher affinity and selectivity for their intended targets, which can lead to the development of more potent and specific drugs. nih.goviris-biotech.de
The incorporation of constrained amino acids into peptides can stabilize specific secondary structures, such as helices or turns, which are often essential for biological activity. enamine.net This stabilization can also enhance the metabolic stability of peptides, making them more resistant to degradation by proteases in the body. lifechemicals.com Furthermore, the well-defined conformations of these amino acids provide powerful tools for studying the structure-activity relationships of peptides and proteins, offering insights into their biological functions. nih.gov
Role of Spirocyclic Architectures in Peptide and Peptidomimetic Design
The spirocyclic scaffold provides a versatile platform for the introduction of diverse functional groups in a spatially defined manner. This allows for the systematic exploration of the chemical space around a peptide backbone, facilitating the optimization of binding affinity and other pharmacological properties. univ.kiev.ua The unique three-dimensional shape of spirocyclic compounds can also lead to improved cell permeability and oral bioavailability, which are critical parameters in drug design. univ.kiev.ua
Overview of 1-Aminospiro[4.4]nonane-1-carboxylic Acid as a Prototypical Spirocyclic Amino Acid in Research Contexts
This compound is a prime example of a spirocyclic α-amino acid that has garnered significant attention in academic research. Its structure consists of two fused five-membered rings with a quaternary carbon atom at the spiro center, to which both the amino and carboxylic acid groups are attached. This arrangement results in a highly rigid and compact scaffold.
The synthesis of this compound and its derivatives has been a subject of interest, with various synthetic routes being developed to access this unique molecular framework. nih.gov Its incorporation into peptides has been shown to induce well-defined conformational changes, making it a valuable tool for peptidomimetic design. nih.gov Researchers have utilized this compound to create novel peptide analogues with enhanced stability and biological activity. The structural and functional properties of this compound make it a versatile building block in the development of new therapeutic agents and advanced materials.
Structure
3D Structure
Properties
IUPAC Name |
4-aminospiro[4.4]nonane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c11-10(8(12)13)7-3-6-9(10)4-1-2-5-9/h1-7,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCZMWIZMJKXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCC2(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Conformational Analysis and Structural Characterization of 1 Aminospiro 4.4 Nonane 1 Carboxylic Acid
Theoretical and Computational Approaches to Conformation
Computational chemistry provides powerful tools to explore the conformational space of molecules, offering insights that can be complementary to experimental data. For a constrained amino acid like 1-Aminospiro[4.4]nonane-1-carboxylic acid, these methods are particularly valuable in predicting its influence on peptide structure.
Molecular Mechanics and Quantum Chemical Calculations
Molecular mechanics (MM) and quantum chemical (QC) calculations are fundamental to understanding the conformational energetics of this compound. MM methods employ classical physics to model the energy of a molecule as a function of its geometry, providing a rapid means to explore a wide range of conformations. These calculations on model compounds containing similar constrained residues, such as 1-aminocyclobutane carboxylic acid, have shown that such residues favor conformations characteristic of various regular structures, including α-helices, 310-helices, and γ-turns nih.gov. The energetically most favored conformations often depend on the specific substituents on the cycloalkane ring nih.gov.
Quantum chemical calculations, based on the principles of quantum mechanics, offer a more accurate description of the electronic structure and energy of a molecule. While computationally more intensive, QC methods can provide valuable insights into the subtle electronic effects that influence conformational stability. Studies on related cyclic amino acids, such as the N-acetyl-N'-methylamide derivative of 1-aminocyclopentane-1-carboxylic acid, have utilized quantum mechanical calculations at the B3LYP/6-311G(d,p) level to determine conformational preferences in different environments, including the gas phase and in solution researchgate.net. These calculations help in understanding the intrinsic conformational tendencies of the amino acid residue.
| Computational Method | Application to Constrained Amino Acids | Key Findings for Analogous Systems |
| Molecular Mechanics (MM) | Rapid exploration of conformational space of peptides containing cyclic amino acid residues. | Favored conformations often include helical and turn structures. |
| Quantum Chemistry (QC) | Accurate determination of the energies of different conformations and the influence of electronic effects. | Provides detailed insights into the intrinsic conformational preferences and the effects of the solvent. |
Ramachandran-Type Plot Analysis for Backbone Torsional Angles
The Ramachandran plot is a cornerstone of structural biology, visualizing the sterically allowed regions for the backbone dihedral angles (φ and ψ) of amino acid residues in a polypeptide chain wikipedia.orgsilae.it. For standard amino acids, these plots show distinct regions corresponding to common secondary structures like α-helices and β-sheets silae.it. However, for conformationally constrained amino acids like this compound, the accessible regions of the Ramachandran plot are significantly restricted.
The spirocyclic nature of this amino acid is expected to severely limit the range of possible φ and ψ angles. Studies on other cyclic amino acids, such as 1-aminocyclopropanecarboxylic acid, have shown that their conformational maps are characterized by specific low-energy regions researchgate.net. For instance, the Ramachandran plot of the Ace-Ac3c-NCH3 dipeptide, investigated at the Hartree-Fock level, reveals two symmetric low-energy regions for φ values around ±80°, with a broad range of allowed ψ values researchgate.net. It is anticipated that the Ramachandran plot for this compound would similarly exhibit a limited number of allowed conformational states, thereby predisposing peptides containing this residue to adopt well-defined secondary structures.
| Dihedral Angle | Description | Expected Influence of Spiro[4.4]nonane Ring |
| Phi (φ) | Rotation around the N-Cα bond | Highly restricted due to the bulky spirocyclic system. |
| Psi (ψ) | Rotation around the Cα-C' bond | Also significantly restricted, leading to a limited set of allowed conformations. |
Molecular Modeling Studies
Molecular modeling encompasses a range of computational techniques, including molecular dynamics (MD) simulations, that are used to study the behavior of molecules over time. These simulations can provide a dynamic picture of the conformational landscape of peptides containing this compound. By integrating the principles of molecular mechanics with the laws of motion, MD simulations can explore how these modified peptides fold and fluctuate in different solvent environments.
Molecular modeling studies on peptides incorporating other constrained residues, such as 1-aminocyclohexanecarboxylic acid (Acc6), have demonstrated the utility of these approaches in elucidating solution conformations nih.gov. For instance, NMR and model building studies of a chemotactic peptide analog containing Acc6 favored a β-turn conformation in solution, suggesting that the receptor recognizes a folded peptide structure nih.gov. Similar molecular modeling approaches would be invaluable in predicting the three-dimensional structures of peptides containing this compound and understanding how the spirocyclic constraint influences their biological activity.
Spectroscopic Investigations of Conformational Preferences
Spectroscopic techniques provide experimental data that are crucial for validating and refining the theoretical models of molecular conformation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for characterizing the solution-state and solid-state structures of peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution
NMR spectroscopy is a premier technique for determining the three-dimensional structure of molecules in solution. For peptides containing this compound, various NMR experiments can provide detailed information about their conformational preferences. Key NMR parameters include chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs).
In studies of peptides with analogous 1-aminocycloalkanecarboxylic acid residues, ¹H NMR has been instrumental in establishing solution conformations. For example, ¹H-NMR studies of a protected homodipeptide of 1-aminocyclopentanecarboxylic acid (Acc5) established a β-turn conformation in both chloroform and dimethylsulfoxide solutions . The observation of specific NOEs, which indicate through-space proximity between protons, is particularly powerful in defining the folded structure of a peptide. The chemical shifts of amide protons are also sensitive to their environment and can provide evidence for the presence of intramolecular hydrogen bonds, which are characteristic of stable secondary structures .
| NMR Parameter | Information Provided | Application to Peptides with Constrained Amino Acids |
| Chemical Shifts | Electronic environment of nuclei. | Amide proton chemical shifts can indicate hydrogen bonding. |
| Coupling Constants | Dihedral angles between adjacent protons. | Provides information on backbone and side-chain torsion angles. |
| Nuclear Overhauser Effect (NOE) | Through-space distances between protons. | Crucial for determining the three-dimensional folded structure. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The positions and shapes of IR absorption bands are sensitive to the molecular structure and environment, making it a valuable tool for conformational analysis, particularly in identifying hydrogen bonding patterns.
In the context of peptides, the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly informative. The frequencies of these bands are influenced by the presence and strength of hydrogen bonds, which are integral to the stability of secondary structures like helices and turns. For example, IR studies on a protected dipeptide of 1-aminocyclopentanecarboxylic acid provided supportive evidence for the formation of an intramolecular hydrogen bond, consistent with a β-turn conformation . Similarly, FT-IR absorption has been used to determine the conformational preferences of peptides containing 1-aminocyclobutane-1-carboxylic acid in solution nih.gov. It is expected that IR spectroscopy of peptides incorporating this compound would reveal characteristic shifts in the amide bands, indicative of the specific types of secondary structures stabilized by this constrained residue.
| IR Absorption Band | Approximate Wavenumber (cm⁻¹) | Structural Information |
| Amide A (N-H stretch) | 3200-3400 | Indicates hydrogen bonding status of N-H groups. |
| Amide I (C=O stretch) | 1600-1700 | Sensitive to secondary structure (α-helix, β-sheet, β-turn). |
| Amide II (N-H bend, C-N stretch) | 1500-1600 | Also sensitive to secondary structure and hydrogen bonding. |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. nih.gov By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy provides characteristic spectra for various secondary structural elements such as α-helices, β-sheets, β-turns, and random coils.
While specific CD spectroscopic data for peptides containing this compound are not extensively available in the public domain, the chiroptical properties of peptides incorporating other cyclic α,α-disubstituted amino acids can offer valuable insights. For instance, studies on peptides containing 1-aminocyclobutane-1-carboxylic acid have utilized CD spectroscopy to confirm the presence of ordered structures like β-turns and helices. nih.gov
The typical CD spectrum of a peptide adopting an α-helical conformation exhibits a positive maximum around 190-195 nm and two negative minima near 208 nm and 222 nm. A β-sheet structure is characterized by a negative band around 217-218 nm and a positive band near 195-197 nm. Random coil peptides typically show a strong negative band below 200 nm. The presence of a β-turn can be inferred from specific spectral features, though these can be more varied.
It is hypothesized that the incorporation of the rigid spiro[4.4]nonane moiety would significantly influence the peptide backbone conformation, leading to distinct CD spectral signatures. The expected CD spectra of peptides containing this compound would likely deviate from that of a random coil, indicating the induction of a more ordered secondary structure. The precise nature of this induced conformation would depend on the specific peptide sequence and the stereochemistry of the spirocyclic amino acid.
Table 1: Characteristic Far-UV Circular Dichroism (CD) Bands for Common Peptide Secondary Structures
| Secondary Structure | Positive Maximum (nm) | Negative Minima (nm) |
| α-Helix | ~190-195 | ~208, ~222 |
| β-Sheet | ~195-197 | ~217-218 |
| β-Turn | Variable | Variable |
| Random Coil | - | <200 |
This table presents generalized data for typical peptide secondary structures and serves as a reference for the potential analysis of peptides containing this compound.
Influence of Spirocyclic Constraint on Local and Global Conformations within Peptidic Systems
Research on analogous cyclic α,α-disubstituted amino acids has demonstrated their efficacy as inducers of specific secondary structures. For example, studies on peptides containing 1-aminocyclobutane-1-carboxylic acid (Ac4c) have shown that this residue is an effective β-turn and helix former. nih.gov Similarly, computational studies on peptides with 1-aminocyclopropane-1-carboxylic acid (Acc) have indicated that the energetically favored conformations include α-helices and γ-turns. nih.gov
The spiro[4.4]nonane framework of this compound is expected to exert an even more pronounced conformational restriction compared to simpler monocyclic systems. The steric bulk and the fixed orientation of the two fused five-membered rings would significantly limit the accessible conformational space for the φ and ψ angles. This steric hindrance is likely to favor the adoption of well-defined secondary structures, such as β-turns or helical structures, in the peptide backbone.
The induction of a β-turn is a particularly common consequence of incorporating α,α-disubstituted cyclic amino acids. A β-turn is a secondary structure element involving four amino acid residues where the peptide chain reverses its direction. The constrained geometry of this compound, when placed at the i+1 or i+2 position of a tetrapeptide sequence, could effectively force the peptide chain to fold back on itself, stabilized by a hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the i+3 residue.
Furthermore, the repeated incorporation of such spirocyclic residues in a peptide sequence could lead to the formation of stable helical structures. The constrained dihedral angles would propagate along the peptide, forcing it to adopt a regular, repeating conformation, characteristic of a helix. The type of helix formed (e.g., 310-helix or α-helix) would be dependent on the precise conformational preferences dictated by the spirocyclic moiety.
In essence, the spirocyclic constraint of this compound serves as a powerful tool for peptide design, enabling the rational construction of peptidomimetics with predictable and stable three-dimensional structures. This has significant implications for the development of novel therapeutic peptides with enhanced receptor binding affinity and specificity, as well as improved resistance to proteolytic degradation.
Application As Architecturally Constrained Building Blocks in Biomolecular Research
Design Principles for Peptide and Peptidomimetic Scaffolds Utilizing 1-Aminospiro[4.4]nonane-1-carboxylic Acid
The design of novel peptides and peptidomimetics often involves the use of conformationally restricted amino acids to create predictable and stable three-dimensional structures. This compound is an exemplary building block for this purpose, providing a rigid scaffold that significantly influences the resulting peptide's architecture.
The incorporation of cyclic amino acids is a well-established strategy for inducing specific secondary structures in peptides, such as turns and helices. Cα,α-disubstituted cyclic amino acids, including spirocyclic variants, are particularly effective at promoting turn conformations, which are crucial for molecular recognition and biological activity.
Research on related 1-aminocycloalkane-1-carboxylic acids (Acn c) has shown that the ring size and substitution pattern dictate the type of secondary structure that is favored. For instance, analogues containing 1-aminocyclopropane-1-carboxylic acid (Ac3c) and 1-aminocyclobutane-1-carboxylic acid (Ac4c) have been shown to favor γ-turns or helical conformations. nih.govnih.gov Similarly, 1-aminocyclohexane-1-carboxylic acid (Ac6c) has been used to stabilize β-turn motifs in analogues of bioactive peptides like endomorphin and Leu-enkephalin. nih.gov The spiro[4.4]nonane system, with its two fused five-membered rings, provides a distinct and highly rigid framework. This rigidity is expected to strongly predispose the peptide backbone to adopt well-defined turn structures, effectively mimicking the tight folds found in natural proteins. These turn motifs are often involved in receptor binding and enzymatic active sites, making this compound a valuable component for designing peptidomimetics that target these interactions.
One of the primary reasons for incorporating this compound into peptide scaffolds is to introduce conformational rigidity. nih.gov Natural peptides composed of standard amino acids are often highly flexible, adopting numerous conformations in solution. This flexibility can be detrimental when designing specific inhibitors or high-affinity ligands, as the bioactive conformation is only one of many possibilities, leading to a loss of binding entropy.
By replacing a standard amino acid with a spirocyclic one, the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles is severely restricted. The spirocyclic nature of the side chain, which is covalently bonded to the alpha-carbon twice, locks the backbone into a limited conformational space. This pre-organization of the peptide into a specific shape reduces the entropic penalty upon binding to its target, potentially leading to a significant increase in binding affinity and specificity. Studies on various cyclic amino acid derivatives confirm that they are effective at creating conformationally constrained peptide analogues. nih.govnih.govnih.gov This principle is fundamental to the design of peptidomimetics with enhanced metabolic stability and oral bioavailability, as the rigid structure can protect against enzymatic degradation. nih.gov
Strategies for Incorporation into Peptide Chains
The successful use of this compound as a building block depends on its compatibility with established peptide synthesis methodologies. Both solid-phase and solution-phase techniques can be adapted for its incorporation, each with its own set of procedural considerations.
Solid-Phase Peptide Synthesis (SPPS) is the most common method for the chemical synthesis of peptides. nih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.comnih.gov The key to SPPS is the use of temporary protecting groups on the α-amino group of the incoming amino acid, with the most prevalent strategy being the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. nih.govbeilstein-journals.org
This compound can be prepared as an Fmoc-protected derivative (Fmoc-1-aminospiro[4.4]nonane-1-carboxylic acid-OH) for use in standard automated SPPS protocols. The incorporation cycle involves:
Deprotection: Removal of the Fmoc group from the resin-bound peptide chain.
Coupling: Activation of the carboxyl group of the incoming Fmoc-protected spiro-amino acid and its subsequent reaction with the free amine of the peptide chain.
Washing: Removal of excess reagents and byproducts by washing the resin.
This cycle is repeated until the desired peptide sequence is assembled. researchgate.net The bulky nature of the spirocyclic residue may sometimes require optimized coupling conditions, such as the use of highly efficient coupling reagents (e.g., HATU, HBTU) and extended reaction times to ensure complete incorporation. bachem.com
Solution-phase peptide synthesis, also known as classical synthesis, predates SPPS and remains a valuable technique, particularly for large-scale synthesis or for sequences that are difficult to assemble on a solid support. libretexts.org In this approach, protected amino acids and peptide fragments are coupled in a suitable organic solvent, and the product is isolated and purified after each step. nih.gov
The incorporation of this compound via solution-phase methods requires a strategic selection of protecting groups for its amino and carboxyl functions to prevent unwanted side reactions. libretexts.org Common protecting groups include tert-Butoxycarbonyl (Boc) for the amine and benzyl (Bzl) or methyl/ethyl esters for the carboxyl group. The peptide bond formation is facilitated by a coupling reagent, such as dicyclohexylcarbodiimide (DCC), which activates the carboxyl group for nucleophilic attack by the amino group of the other reactant. bachem.comlibretexts.org While often more labor-intensive due to the need for purification after each step, solution-phase synthesis offers flexibility and can be advantageous for producing specific peptide segments containing the spiro-amino acid, which can then be used in larger fragment condensation strategies. nih.gov
Table 1: Comparison of Synthesis Methodologies for Incorporating this compound
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Coupling |
|---|---|---|
| Principle | Stepwise addition of amino acids to a peptide chain on an insoluble resin support. bachem.com | Coupling of protected amino acids or peptide fragments in a solvent. nih.gov |
| Purification | Performed once at the end, after cleavage from the resin. | Required after each coupling and deprotection step. |
| Reagent Use | Excess reagents are used to drive reactions to completion and are washed away. nih.gov | Stoichiometric amounts of reagents are typically used. |
| Automation | Easily automated, allowing for the synthesis of long peptides. beilstein-journals.org | Generally a manual, more labor-intensive process. |
| Scalability | Typically used for research-scale quantities (mg to g). | More readily scalable for industrial production (kg). |
| Key Reagents | Fmoc-protected amino acids, coupling reagents (HATU, HBTU), resin supports (e.g., Wang, Rink Amide). beilstein-journals.orgbachem.com | Boc- or Cbz-protected amino acids, coupling reagents (DCC, EDC), protecting groups for C-terminus. bachem.comlibretexts.org |
Modulation of Peptide Conformation for Research Purposes
The primary goal of using architecturally constrained building blocks like this compound is to modulate and control peptide conformation for specific research applications. By introducing a rigid structural element, researchers can investigate the relationship between a peptide's three-dimensional shape and its biological function.
This conformational control allows for the design of peptides that are "locked" into their bioactive shape. This has several research benefits:
Structure-Activity Relationship (SAR) Studies: By systematically replacing native amino acids with the spiro-amino acid, researchers can probe the conformational requirements for binding to a receptor or enzyme.
Development of Potent Agonists/Antagonists: A conformationally constrained peptide that mimics the binding-competent structure of a natural ligand can exhibit higher affinity and potency.
Enhancement of Metabolic Stability: The unnatural, rigid structure can confer resistance to proteases, increasing the peptide's half-life in biological systems, which is crucial for the development of potential therapeutic agents.
In essence, this compound acts as a molecular "staple," fixing the local peptide structure. This enables the creation of stable, well-defined scaffolds that can be used to explore complex biological processes, validate drug targets, and serve as templates for the design of novel peptidomimetic drugs.
Table 2: Key Compound Names Mentioned in this Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| 1-Aminocyclopropane-1-carboxylic acid | Ac3c |
| 1-Aminocyclobutane-1-carboxylic acid | Ac4c |
| 1-Aminocyclohexane-1-carboxylic acid | Ac6c |
| Fluorenylmethyloxycarbonyl | Fmoc |
| tert-Butoxycarbonyl | Boc |
| Dicyclohexylcarbodiimide | DCC |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDC |
Stabilization of Specific Turn Structures (e.g., α-helical, 3(10)-helical, γ-turn, β-turn)
The incorporation of conformationally restricted amino acids is a well-established strategy in medicinal chemistry and peptide design to stabilize specific secondary structures. This compound, with its rigid spirocyclic framework, serves as a potent tool for inducing and stabilizing turn structures within a peptide backbone. The quaternary spiro-carbon atom locks the dihedral angles (φ and ψ) of the amino acid residue, thereby reducing the conformational flexibility of the entire peptide chain. This pre-organization significantly lowers the entropic penalty associated with adopting a folded conformation, favoring the formation of well-defined secondary motifs such as β-turns and γ-turns.
β-turns, which are crucial for protein folding and molecular recognition, are composed of four amino acid residues (designated i to i+3) and are stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. nih.gov By placing a constrained residue like this compound at the i+1 or i+2 position, the peptide chain is forced to adopt the necessary reversal in direction characteristic of a β-turn. nih.govnih.gov Synthetic β-turn mimics are of significant interest as they can enforce a specific turn structure regardless of the rest of the protein's fold. nih.gov
While less common, the stabilization of helical structures is also influenced by the incorporation of sterically demanding, non-natural amino acids. nih.gov The restriction of side-chain conformational freedom is a major factor in the stabilization of α-helices. nih.gov The spirocyclic scaffold of this compound can contribute to helical stability by constraining the backbone and minimizing the entropic cost of folding into a helical arrangement.
Table 1: Influence of this compound on Peptide Secondary Structures
| Structure Type | Stabilization Mechanism | Key Positions for Incorporation |
|---|---|---|
| β-Turn | The rigid spirocyclic scaffold pre-organizes the peptide backbone, forcing a chain reversal and facilitating the required hydrogen bond formation. nih.govresearchgate.net | Typically at the i+1 or i+2 positions. |
| γ-Turn | The constrained dihedral angles imposed by the spiro-center favor the tight turn conformation characteristic of a γ-turn. | The central (i+1) position of the three-residue turn. |
| α-Helix / 3(10)-Helix | Reduces the entropic penalty of folding by restricting backbone and side-chain conformations, thus promoting a helical propensity. nih.gov | Can be incorporated at various positions to nucleate or stabilize the helical fold. |
Design of Foldamers and Defined Folded Peptidic Structures
Foldamers are synthetic, sequence-specific oligomers that mimic the ability of proteins and nucleic acids to adopt well-defined, three-dimensional structures. nih.govnih.gov They are constructed from non-natural building blocks to create novel architectures with enhanced stability and function. The use of conformationally constrained monomers, such as this compound, is a cornerstone of foldamer design. nih.govnih.gov
By incorporating these rigid units into an oligomer sequence, chemists can exert precise control over the folding process, guiding the molecule into a predictable secondary structure, such as a helix or a sheet. nih.govresearchgate.net Unlike natural peptides, which are often flexible and can adopt multiple conformations, foldamers containing spirocyclic amino acids exhibit a strong propensity to exist in a single, stable, folded state. researchgate.net This structural stability imparts several advantageous properties, most notably a high resistance to proteolytic degradation, which is a major limitation for the therapeutic use of natural peptides. nih.gov
The spiro[4.4]nonane scaffold serves as a nucleation site for folding, directing the propagation of a specific secondary structure along the oligomer chain. This allows for the rational design of peptidomimetic structures that can replicate the surface features of biologically important proteins, such as the α-helix, which is a common motif in protein-protein interactions. nih.gov These stable, folded structures provide robust templates for arranging functional groups in precise spatial orientations, making them valuable tools for developing novel therapeutics and probes for chemical biology. nih.gov
Table 2: Comparison of Natural Peptides and Foldamers Containing Spirocyclic Amino Acids
| Property | Natural Peptides | Foldamers with this compound |
|---|---|---|
| Conformational Flexibility | High; often exist in multiple conformations in solution. | Low; adopt a single, well-defined, and stable folded structure. nih.gov |
| Secondary Structure | Dependent on sequence and environment; can be unstable for short sequences. | Predictable and highly stable, enforced by the rigid spirocyclic scaffold. nih.gov |
| Proteolytic Stability | Generally low; susceptible to degradation by proteases. | High; the unnatural backbone is resistant to enzymatic cleavage. nih.govnih.gov |
| Bioavailability | Often poor due to degradation and clearance. | Potentially improved due to enhanced stability. nih.gov |
Exploration of Novel Chemical Space through Spirocyclic Amino Acid Scaffolds
In modern drug discovery, there is a significant drive to "escape from flatland"—the tendency for medicinal chemistry to focus on two-dimensional, aromatic, sp2-hybridized carbon-rich molecules. univ.kiev.ua Spirocyclic scaffolds, such as that of this compound, are powerful tools for achieving this goal. Their inherent three-dimensionality and high fraction of sp3-hybridized carbons (Fsp3) allow for the exploration of novel chemical space that is inaccessible to flatter molecules. tandfonline.com
The rigid, three-dimensional nature of the spiro[4.4]nonane core enables the precise projection of chemical functionalities into three-dimensional space. tandfonline.com This is critical for interacting with the complex and often undulating surfaces of biological targets like protein binding pockets. While a simple linear or aromatic scaffold may only present substituents in a single plane, a spirocyclic amino acid can orient its side chains and backbone functionalities in distinct vectors, allowing for more specific and potentially higher-affinity interactions with a target protein.
Incorporating these scaffolds into compound libraries rapidly increases their structural diversity and novelty. researchgate.net Spirocyclic systems are considered privileged structures in medicinal chemistry because they offer a rigid framework that can reduce the entropic penalty of binding and improve metabolic stability. univ.kiev.ua The synthesis of molecules based on this compound and similar scaffolds provides access to novel compound collections with properties well-suited for a wide range of biological applications, thereby expanding the accessible chemical space for drug discovery. researchgate.netnih.gov
Table 3: Advantages of Spirocyclic Scaffolds in Exploring Chemical Space
| Advantage | Description | Relevance to Drug Discovery |
|---|---|---|
| Three-Dimensionality | The spiro-fusion of two rings creates a rigid, non-planar structure that projects substituents into defined vectors in 3D space. tandfonline.com | Enables better shape complementarity with complex biological targets, leading to improved potency and selectivity. |
| High Fsp3 Character | The scaffold is rich in sp3-hybridized carbons, leading to more complex, saturated structures compared to flat aromatic systems. | Correlates with improved solubility, metabolic stability, and success rates in clinical development. univ.kiev.ua |
| Structural Rigidity | The conformational restriction of the scaffold reduces the entropic penalty upon binding to a target. | Contributes to higher binding affinity and provides clearer structure-activity relationships (SAR). |
| Novelty | Provides access to unique molecular shapes and architectures that are underrepresented in current compound libraries. researchgate.net | Increases the probability of identifying first-in-class therapeutics by targeting novel biological space. |
Derivatization and Functionalization Strategies for Research Probes
Chemical Modification of Amino and Carboxyl Functions
The primary amino and carboxylic acid groups of 1-Aminospiro[4.4]nonane-1-carboxylic acid are the principal sites for chemical derivatization. Standard peptide chemistry techniques can be readily applied to modify these functionalities, allowing for the incorporation of this constrained amino acid into larger molecular constructs.
The amino group can be acylated to form amides, sulfonamides, or carbamates. These reactions are typically performed using activated acylating agents such as acid chlorides, anhydrides, or N-hydroxysuccinimide (NHS) esters. For instance, the amino group can be protected with common protecting groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) to facilitate its use in solid-phase peptide synthesis. nih.gov
The carboxyl group can be converted into a variety of functional derivatives, including esters, amides, and acid halides. Esterification is a common strategy, often achieved by reaction with an alcohol under acidic conditions or by using coupling agents. For example, methyl or ethyl esters can be formed to temporarily mask the carboxylic acid's reactivity. vulcanchem.com Alternatively, the carboxyl group can be activated, for example with carbodiimides, to facilitate amide bond formation with primary or secondary amines.
A summary of potential derivatization reactions for the amino and carboxyl groups is presented in the table below.
| Functional Group | Reagent/Condition | Resulting Derivative | Purpose |
| Amino Group | Boc-anhydride | N-Boc protected amino acid | Protection for peptide synthesis |
| Amino Group | Fmoc-OSu | N-Fmoc protected amino acid | Protection for peptide synthesis |
| Amino Group | Acetyl chloride | N-acetylated amino acid | Neutralization of charge, mimicry of natural modifications |
| Carboxyl Group | Methanol, H+ | Methyl ester | Protection, increased lipophilicity |
| Carboxyl Group | Amine, DCC/HOBt | Amide | Peptide bond formation, conjugation |
| Carboxyl Group | Oxalyl chloride | Acid chloride | Highly reactive intermediate for acylation |
Introduction of Diverse Side Chains for Functionalization
To expand the utility of this compound as a research probe, diverse side chains can be introduced through modification of the core structure or by using derivatized starting materials in its synthesis. These side chains can carry a wide array of functionalities, including reporter groups, cross-linkers, or bio-orthogonal handles.
For example, a fluorescent dye such as a BODIPY derivative can be conjugated to the amino acid, creating a probe for fluorescence polarization or microscopy studies. biorxiv.org The introduction of side chains with azide or alkyne groups allows for the use of "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, for highly efficient and specific conjugation to other molecules. biorxiv.org
The table below illustrates some examples of functional side chains that could be incorporated.
| Side Chain Functionality | Example | Potential Application |
| Fluorescent Reporter | Dansyl, Fluorescein | Fluorescence spectroscopy, imaging |
| Bio-orthogonal Handle | Azide, Alkyne | "Click" chemistry for specific labeling |
| Photo-crosslinker | Benzophenone, Diazirine | Covalent capture of interacting partners |
| Spin Label | Nitroxide radical (e.g., TEMPO) | Electron paramagnetic resonance (EPR) spectroscopy |
Preparation of Conjugates for Biophysical and Biochemical Studies
The derivatized this compound can be conjugated to various biomolecules, such as peptides, proteins, or nucleic acids, to create sophisticated probes for biophysical and biochemical experiments. mdpi.combiosyn.com The rigid spirocyclic core can impose conformational constraints on the conjugate, which can be advantageous for studying molecular recognition and binding events.
For instance, incorporating this constrained amino acid into a peptide sequence can help to stabilize a specific secondary structure, such as a β-turn. nih.gov The resulting conformationally locked peptide can then be used to study peptide-protein interactions with greater precision.
Conjugation to a protein can be achieved by reacting a functionalized derivative of the spirocyclic amino acid with a specific residue on the protein surface, such as a lysine or cysteine. nih.gov These protein conjugates can be used to investigate protein dynamics, ligand binding, and protein-protein interactions.
The following table provides examples of conjugates and their potential applications in biophysical and biochemical studies.
| Conjugate Type | Description | Application |
| Peptide Conjugate | This compound incorporated into a peptide sequence. | Probing peptide-receptor interactions, stabilizing specific peptide conformations. |
| Protein Conjugate | A fluorescently labeled derivative of the amino acid attached to a protein. | Studying protein folding and conformational changes via Förster Resonance Energy Transfer (FRET). |
| DNA Conjugate | The amino acid functionalized with an intercalating agent and conjugated to an oligonucleotide. | Investigating DNA-protein interactions, development of sequence-specific DNA probes. |
Comparative Academic Studies with Other Conformationally Constrained Amino Acids
Structural and Conformational Comparisons with 1-Aminocyclopropane-1-carboxylic Acid (ACC) Analogues
1-Aminocyclopropane-1-carboxylic acid (ACC) is characterized by a highly strained three-membered ring. This high degree of strain imposes severe restrictions on the bond angles of the α-carbon, which in turn rigidly defines the orientation of the side chain. nih.govunl.pt Peptides incorporating ACC derivatives have a fixed side-chain orientation, which can enhance enzymatic stability and receptor selectivity. nih.gov
In contrast, the spiro[4.4]nonane system is composed of two fused five-membered rings. While still conformationally restricted, it is significantly less strained than the cyclopropane (B1198618) ring. The five-membered rings can adopt envelope or twist conformations, allowing for a greater, albeit still limited, degree of flexibility compared to the planar cyclopropane ring. This allows the spirocyclic system to explore a different region of conformational space. nih.gov The larger spirocyclic scaffold also presents a more extensive hydrophobic surface, which can lead to different molecular interactions compared to the minimal cyclopropane ring.
| Feature | This compound | 1-Aminocyclopropane-1-carboxylic Acid (ACC) |
|---|---|---|
| Ring System | Two fused five-membered rings (Spiro[4.4]nonane) | Single three-membered ring (Cyclopropane) |
| Ring Strain | Moderate | High |
| Conformational Flexibility | Limited (envelope/twist conformations) | Highly rigid (planar) |
| Side-Chain Orientation | Restricted, defined by the spirocyclic system | Fixed |
Comparative Analyses with 1-Aminocyclobutane-1-carboxylic Acid (ACBC) Analogues
1-Aminocyclobutane-1-carboxylic acid (ACBC) features a four-membered ring that is more flexible than the cyclopropane ring of ACC but is still significantly constrained. The cyclobutane (B1203170) ring is not planar and undergoes puckering, which influences the backbone torsion angles (phi, φ and psi, ψ) of the amino acid when incorporated into a peptide. Peptides containing ACBC can adopt various secondary structures, including α-helices, 3(10)-helices, and γ-turns. nih.gov
The spiro[4.4]nonane system imposes a more complex and rigid constraint than the single cyclobutane ring. The spirocyclic nature, with its two fused rings, creates a bulky and sterically demanding side chain that more severely restricts the allowable φ and ψ angles. A study comparing spirocyclic cyclodipeptides derived from cyclobutane and cyclopentane (B165970) amino acids found that the ring size influences biological activity, suggesting that the specific geometry of the ring system is a critical determinant of function. researchgate.net While peptides with ACBC can sample multiple conformations, those with the spiro[4.4]nonane moiety are expected to have a more defined and predictable backbone geometry.
Assessment Against Other α,α-Disubstituted and β-Amino Acid Analogues
As an α,α-disubstituted amino acid, this compound belongs to a class of compounds known for their ability to induce specific secondary structures in peptides. jst.go.jpnih.gov The nature of the α-substituents is critical; for instance, peptides with α-methylated residues often form 3(10)-helices, whereas those with α-ethylated residues may adopt fully extended conformations. nih.govresearchgate.net The spiro[4.4]nonane moiety can be considered as having two cyclic alkyl substituents at the α-carbon. This extensive substitution pattern is expected to strongly favor helical or turn-like conformations due to steric hindrance that disfavors extended structures.
When compared to β-amino acids, the fundamental difference lies in the structure of the amino acid backbone. In β-amino acids, the amino group is attached to the β-carbon, creating a longer and more flexible backbone when incorporated into peptides. mmsl.cz This increased flexibility allows β-peptides to form unique helical structures, such as the 14-helix, that are not accessible to α-amino acids. The rigid α,α-disubstituted nature of this compound provides a stark contrast, offering a tool for creating highly organized and predictable secondary structures rather than the novel folding patterns of β-peptides.
| Amino Acid Type | Typical Induced Secondary Structure | Backbone Flexibility |
|---|---|---|
| This compound | Predicted to be highly helical or turn-inducing | Very Low |
| α-Methylated α,α-disubstituted AAs | 3(10)-helix nih.govresearchgate.net | Low |
| α-Ethylated α,α-disubstituted AAs | Fully extended (C5-conformation) researchgate.net | Low |
| β-Amino Acids | Novel helices (e.g., 14-helix) mmsl.cz | Moderate |
Elucidation of Structure-Conformation-Function Relationships Across Different Constrained Ring Systems
The relationship between the structure of a constrained amino acid, the conformation it induces in a peptide, and the resulting biological function is a central theme in medicinal chemistry. nih.govnih.govmdpi.com The size, substitution, and inherent strain of the cyclic system are critical determinants of the accessible conformational space.
Cyclopropane (ACC): The high strain leads to a very rigid structure, offering a precise way to orient side chains but with limited conformational diversity. nih.gov
Cyclobutane (ACBC): The puckered ring allows for a balance of constraint and flexibility, enabling the formation of various standard peptide secondary structures. nih.gov
Spiro[4.4]nonane: The bulky, moderately strained spirocyclic system provides a highly rigid and sterically demanding scaffold. This is expected to severely limit the conformational freedom of the peptide backbone, leading to highly predictable and stable structures. nih.gov This rigidity can be advantageous for locking a peptide into its bioactive conformation, potentially increasing affinity and stability. mdpi.com
The choice of a specific constrained ring system, such as the spiro[4.4]nonane scaffold, allows for the fine-tuning of a peptide's three-dimensional shape. This structural control is essential for optimizing interactions with biological targets and developing peptidomimetics with improved therapeutic properties. shigematsu-bio.com The unique conformational space accessed by spirocyclic systems makes them valuable tools for exploring novel peptide architectures. nih.gov
Advanced Research Directions and Theoretical Applications
Development of Novel Catalytic Processes Enabled by Spirocyclic Amino Acid Chirality
The quest for highly efficient and selective catalysts is a cornerstone of modern chemistry. Chiral spirocyclic scaffolds have emerged as "privileged structures" in the design of ligands for asymmetric catalysis, owing to their rigid C2-symmetric nature which can impart high levels of stereocontrol in chemical reactions. nankai.edu.cn While a vast number of chiral ligands have been developed, those built upon a spirobiindane scaffold, for instance, have demonstrated exceptional reactivity and enantioselectivity in a range of transformations including hydrogenations and carbon-carbon bond formations. nankai.edu.cn
The chirality of 1-Aminospiro[4.4]nonane-1-carboxylic acid can be harnessed to synthesize a new class of chiral ligands. By functionalizing the amino and carboxylic acid groups, it is possible to create bidentate or monodentate ligands that can coordinate with transition metals. These novel catalysts could find applications in a variety of asymmetric reactions. For example, amino acid-derived ligands have been successfully employed in palladium-catalyzed desymmetrizing cross-coupling reactions, where the amino acid moiety enhances the stereoselectivity. acs.org The rigid spiro[4.4]nonane backbone would pre-organize the coordinating atoms in a well-defined spatial arrangement, potentially leading to highly enantioselective catalytic processes.
Table 1: Potential Catalytic Applications of Ligands Derived from this compound
| Catalytic Reaction | Metal Center | Potential Advantage of Spirocyclic Ligand |
| Asymmetric Hydrogenation | Rhodium, Iridium | High rigidity leading to enhanced enantioselectivity. |
| Asymmetric Allylic Alkylation | Palladium | Defined bite angle for improved stereocontrol. |
| Enantioselective Heck Reaction | Palladium | Stable catalyst complex due to the robust spirocyclic frame. |
| Asymmetric Hydroarylation | Iridium | Unique chiral environment around the metal center. |
The development of such catalysts derived from this spirocyclic amino acid could expand the toolbox of synthetic chemists, enabling the efficient synthesis of chiral molecules for the pharmaceutical and agrochemical industries. umich.edunih.gov
Investigation of Ligand-Target Interactions Through Conformational Probes
Understanding the intricate dance between a ligand and its biological target is paramount for drug discovery. Unnatural amino acids are increasingly being used as conformational probes to study protein structure, dynamics, and interactions. nih.gov These probes can be incorporated into peptides and proteins, providing unique spectroscopic handles to report on their local environment.
The rigid spirocyclic structure of this compound makes it an excellent candidate for a conformational probe. When incorporated into a peptide sequence, its constrained backbone would restrict the local conformational freedom of the peptide chain. nih.govlifechemicals.com This can help in stabilizing specific secondary structures, such as β-turns or helices, which are often crucial for biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions at atomic resolution. nih.govnih.gov By introducing an isotopically labeled (e.g., ¹³C or ¹⁵N) this compound into a peptide ligand, researchers can use NMR to probe the conformational changes that occur upon binding to a target protein. frontiersin.org The well-defined orientation of the spirocyclic scaffold can provide precise distance and angular information, leading to a more accurate model of the ligand-target complex. Furthermore, the introduction of fluorine atoms onto the spirocyclic ring could create a sensitive ¹⁹F NMR probe for in-cell studies, offering the advantage of a background-free spectroscopic window. researchgate.net
Table 2: Spectroscopic Techniques for Probing Ligand-Target Interactions with this compound
| Spectroscopic Technique | Information Gained | Rationale for Using Spirocyclic Probe |
| Nuclear Magnetic Resonance (NMR) | 3D structure, dynamics, binding interface | Rigid scaffold provides precise conformational constraints. |
| Circular Dichroism (CD) | Secondary structure of peptides | Induces and stabilizes specific conformations. |
| Fluorescence Resonance Energy Transfer (FRET) | Proximity and interaction between labeled molecules | Can be functionalized with donor/acceptor fluorophores. |
The insights gained from these studies can guide the rational design of more potent and selective therapeutic agents.
Rational Design of Molecular Recognition Elements
Molecular recognition is the foundation of many biological processes and is a key principle in the design of synthetic receptors and sensors. mdpi.comijacskros.com The ability to create molecules that can selectively bind to a specific target has far-reaching implications, from diagnostics to materials science. The rational design of such molecular recognition elements often relies on creating a pre-organized three-dimensional structure that is complementary to the target molecule.
The well-defined and rigid stereochemistry of this compound makes it an attractive building block for the construction of such molecular recognition elements. bohrium.com By incorporating this spirocyclic amino acid into a peptide or a synthetic scaffold, it is possible to create a cavity or a surface with a specific shape and arrangement of functional groups. This can lead to highly selective binding of target molecules through a combination of hydrogen bonding, electrostatic interactions, and van der Waals forces. researchgate.net
For example, cyclic peptides containing conformationally constrained amino acids have been shown to act as synthetic receptors for various ions and small molecules. mdpi.com The spirocyclic nature of this compound could be used to create even more rigid and selective cyclic peptide receptors. Furthermore, the amino and carboxylic acid functionalities provide convenient handles for attaching other chemical moieties, such as chromophores for sensing applications or reactive groups for covalent capture of the target.
Computational Approaches for Enhanced Conformational Control in Polymeric Systems
The macroscopic properties of a polymer are intimately linked to the conformations of its constituent chains. Controlling the folding and assembly of polymers is a major goal in materials science, with applications ranging from drug delivery to organic electronics. The incorporation of conformationally constrained monomers is a powerful strategy to exert control over the three-dimensional structure of a polymer.
By incorporating this compound into a polymer backbone, its rigid spirocyclic structure would introduce significant conformational constraints, reducing the number of accessible conformations and promoting the adoption of well-defined secondary structures. acs.org MD simulations can be used to explore the conformational landscape of such polymers and to design sequences that will fold into specific target structures. This approach could lead to the development of novel polymeric materials with precisely controlled architectures and functionalities. For instance, polymers with a controlled helical or sheet-like structure could exhibit unique optical or electronic properties.
Table 3: Computational Methods for Studying Polymers with this compound
| Computational Method | Application | Expected Outcome |
| Molecular Dynamics (MD) | Simulating the conformational dynamics of polymer chains. | Prediction of stable secondary structures and folding pathways. |
| Quantum Mechanics (QM) | Calculating the electronic properties of the monomer and its interactions. | Understanding the impact on the polymer's electronic behavior. |
| Coarse-Grained Modeling | Simulating the self-assembly of large numbers of polymer chains. | Predicting the morphology of bulk materials. |
The synergy between computational design and experimental synthesis will be crucial for realizing the full potential of this compound in the creation of advanced polymeric systems.
Q & A
Q. What are the standard synthetic routes for 1-aminospiro[4.4]nonane-1-carboxylic acid?
The synthesis typically involves cyclization and functionalization steps. A common method starts with a precursor amine and cyclic ketone under acidic conditions to form the spirocyclic intermediate. Subsequent carboxylation introduces the carboxylic acid group. Key parameters include:
- Cyclization : Performed in anhydrous solvents (e.g., dichloromethane) with catalysts like triphenylphosphine .
- Carboxylation : Uses reagents such as CO₂ or cyanide derivatives under controlled pH .
Reaction monitoring via HPLC and NMR ensures purity (>95%) .
Q. How is the compound characterized post-synthesis?
Critical techniques include:
- NMR spectroscopy (¹H, ¹³C): Confirms spirocyclic structure via δ ~175 ppm (carboxylic acid C=O) and δ ~3.5–4.5 ppm (spiro-ring protons) .
- HPLC : Quantifies enantiomeric purity using chiral columns (e.g., Chiralpak AD-H) .
- Mass spectrometry : ESI-TOF validates molecular weight (e.g., [M+Na⁺] = 239.0895) .
Q. What are the primary biological targets of this compound?
The spirocyclic structure mimics pipecolic acid , enabling interactions with:
- Enzymes : Inhibition of viral proteases (e.g., HCV NS3/4A) via hydrogen bonding to catalytic residues .
- Receptors : Modulation of GABAₐ receptors due to conformational rigidity .
Docking studies and IC₅₀ assays are used to validate target affinity .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Strategies include:
Q. What experimental designs address contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values (e.g., 10–100 µM for HCV protease) arise from assay conditions. Mitigation strategies:
- Standardized assays : Use identical buffer systems (pH 7.4, 25°C) and enzyme batches .
- Control compounds : Include pipecolic acid as a reference to normalize activity .
- Structural analogs : Test derivatives (e.g., 7-oxa-2-azaspiro[3.5]nonane) to isolate structural determinants of activity .
Q. How does the spirocyclic framework enhance drug-like properties compared to linear analogs?
Advantages include:
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key hurdles and solutions:
- Low yields in cyclization : Optimize solvent (tetrahydrofuran → dichloromethane) and temperature (0°C → RT) .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for gram-scale batches .
- Stability : Lyophilize under argon to prevent hydrolysis of the spiro ring .
Methodological Guidance
Q. How to design derivatives for enhanced target selectivity?
- Functional group addition : Introduce fluorinated groups (e.g., -CF₃) to improve hydrophobic interactions (ΔΔG = -2.3 kcal/mol) .
- Bioisosteric replacement : Replace oxygen with sulfur in the spiro ring to modulate electronic effects (e.g., IC₅₀ improvement from 50 µM to 12 µM) .
- Molecular dynamics simulations : Predict binding poses with AMBER or GROMACS .
Q. How to validate spirocyclic compound stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
